molecular formula C19H16F2N4O2 B2433924 3,4-difluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021027-59-7

3,4-difluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide

Cat. No.: B2433924
CAS No.: 1021027-59-7
M. Wt: 370.36
InChI Key: SCOAIFJMFJUZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide is a useful research compound. Its molecular formula is C19H16F2N4O2 and its molecular weight is 370.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Blue Fluorescence from BF2 Complexes of N,O-Benzamide Ligands

The synthesis of benzamides having pyridine, pyridazine, and other moieties and their conversion into difluoroboronated complexes showcases the application of such compounds in creating novel blue fluorophores. These compounds exhibit intense blue fluorescence, which is significant for applications in biological imaging and organic materials. The study also explores the fluorescence quantum yields and the emission mechanism in the solid state, highlighting their potential in photophysical applications (Yamaji et al., 2017).

Functionalization Reactions and Synthesis of Hybrid Derivatives

Research on the functionalization reactions of benzoyl and pyridine compounds with various nucleophiles demonstrates the synthesis of diverse chemical structures. These synthesized compounds, including triazolopyridine derivatives, exhibit antimicrobial and antioxidant activities, suggesting their use in developing new pharmaceutical agents (Flefel et al., 2018).

KCNQ2/Q3 Potassium Channel Openers

N-pyridyl benzamides, including those with difluorobenzamide structures, have been identified as KCNQ2/Q3 potassium channel openers. These compounds are investigated for their potential in treating neurological disorders such as epilepsy and pain. The structure-activity relationships developed around these compounds provide insights into their pharmacological applications (Amato et al., 2011).

Molecular Solids and Hydrogen Bond Interactions

Studies on molecular solids formed from tetrafluoroterephthalic acid and various aza compounds, including pyridine derivatives, highlight the significance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. These findings are crucial for designing new materials with desired properties (Wang et al., 2014).

Aggregation Enhanced Emission

Research on pyridyl substituted benzamides connected to naphthalimide structures reveals their luminescent properties and aggregation-enhanced emission (AEE) in various solvents. These compounds show mechanochromic properties and multi-stimuli responsiveness, making them applicable in sensory materials and optoelectronic devices (Srivastava et al., 2017).

Properties

IUPAC Name

3,4-difluoro-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2/c20-15-3-2-14(12-16(15)21)19(27)23-8-1-11-25-18(26)5-4-17(24-25)13-6-9-22-10-7-13/h2-7,9-10,12H,1,8,11H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOAIFJMFJUZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.